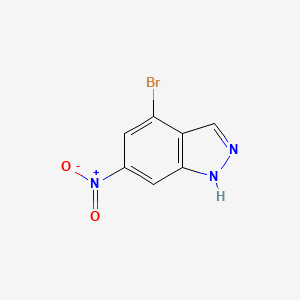

4-Brom-6-nitro-1H-Indazol

Übersicht

Beschreibung

4-Bromo-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrN3O2 and its molecular weight is 242.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Anwendungen

Indazolhaltige heterozyklische Verbindungen, wie 4-Brom-6-nitro-1H-Indazol, haben eine Vielzahl medizinischer Anwendungen . Sie werden eingesetzt als:

- Antihypertensiva: Diese Verbindungen können bei der Behandlung von Bluthochdruck helfen .

- Antikrebsmittel: Sie haben Eigenschaften, die das Wachstum von Krebszellen hemmen können .

- Antidepressiva: Diese Verbindungen können bei der Behandlung von Depressionen eingesetzt werden .

- Entzündungshemmende Mittel: Sie können Entzündungen reduzieren und bei der Behandlung von Erkrankungen wie Arthritis eingesetzt werden .

- Antibakterielle Mittel: Diese Verbindungen können Bakterien abtöten oder ihr Wachstum verlangsamen .

Arzneimittelsynthese

This compound wird als Zwischenprodukt bei der Synthese von Arzneimitteln verwendet . So kann es zum Beispiel zur Herstellung von dualen Inhibitoren der RAS/RAF/MEK/ERK- und PI3K/AKT/PTEN/MTOR-Signalwege verwendet werden .

Synthese von Indazol-Derivaten

This compound kann zur Synthese von Indazol-Derivaten verwendet werden . Die Strategien umfassen Übergangsmetall-katalysierte Reaktionen, Reduktive Cyclizierungsreaktionen und die Synthese von 2H-Indazolen über die konsekutive Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .

Filamentous Temperature-Sensitive Protein Z (FtsZ) Inhibitoren

4-Brom-1H-Indazol-Derivate wurden entwickelt, um neue und sichere Verbindungen als Inhibitoren des filamentous temperature-sensitive protein Z (FtsZ) zu identifizieren . FtsZ ist ein Protein, das an der bakteriellen Zellteilung beteiligt ist, und seine Hemmung kann zur Entwicklung neuer antibakterieller Medikamente führen .

Phosphoinositid-3-Kinase δ-Inhibitoren

Indazolhaltige heterozyklische Verbindungen können als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .

Katalysator- und Lösungsmittelfreie Reaktionen

This compound kann in katalytischen und lösungsmittelfreien Reaktionen eingesetzt werden . Dies kann zu mehr

Safety and Hazards

4-Bromo-6-nitro-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Wirkmechanismus

Target of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Mode of Action

It is likely that it interacts with its targets to produce nitric oxide (no), similar to other indazole derivatives . Nitric oxide is a critical signaling molecule in the body, involved in various physiological and pathological processes.

Biochemical Pathways

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response .

Result of Action

Related compounds such as 6-nitroindazole are known to produce nitric oxide (no), which has diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemische Analyse

Biochemical Properties

4-Bromo-6-nitro-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The interaction between 4-Bromo-6-nitro-1H-indazole and lipoxygenase is characterized by the binding of the compound to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, 4-Bromo-6-nitro-1H-indazole has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox balance .

Cellular Effects

The effects of 4-Bromo-6-nitro-1H-indazole on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-6-nitro-1H-indazole can modulate the activity of signaling molecules such as nitric oxide, which plays a crucial role in vascular smooth muscle relaxation and other physiological processes . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . The impact of 4-Bromo-6-nitro-1H-indazole on cellular metabolism includes alterations in the levels of reactive oxygen species and changes in mitochondrial function .

Molecular Mechanism

At the molecular level, 4-Bromo-6-nitro-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of 4-Bromo-6-nitro-1H-indazole to lipoxygenase results in the inhibition of the enzyme’s activity, thereby affecting the metabolism of fatty acids . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and oxidative stress responses . The molecular interactions of 4-Bromo-6-nitro-1H-indazole also include the modulation of signaling pathways, such as those involving nitric oxide and other reactive species .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Bromo-6-nitro-1H-indazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 4-Bromo-6-nitro-1H-indazole, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the long-term effects of 4-Bromo-6-nitro-1H-indazole on cellular function include sustained inhibition of enzyme activity and modulation of gene expression, which can lead to changes in cellular metabolism and redox balance .

Dosage Effects in Animal Models

The effects of 4-Bromo-6-nitro-1H-indazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, 4-Bromo-6-nitro-1H-indazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of 4-Bromo-6-nitro-1H-indazole, and careful dosage optimization is required to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

4-Bromo-6-nitro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . The metabolism of 4-Bromo-6-nitro-1H-indazole can lead to the formation of reactive intermediates, which may contribute to its biological activity and potential toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of 4-Bromo-6-nitro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 4-Bromo-6-nitro-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 4-Bromo-6-nitro-1H-indazole within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of 4-Bromo-6-nitro-1H-indazole plays a crucial role in its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 4-Bromo-6-nitro-1H-indazole to specific subcellular compartments is influenced by post-translational modifications and interactions with targeting signals . The localization of 4-Bromo-6-nitro-1H-indazole to the mitochondria, for example, can enhance its effects on mitochondrial function and cellular metabolism .

Eigenschaften

IUPAC Name |

4-bromo-6-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-1-4(11(12)13)2-7-5(6)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKKWYOQLIACFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646143 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-54-7 | |

| Record name | 4-Bromo-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-nitro-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)

![2-Allyl-4-[1-(tert-butyldimethylsilanyloxymethyl)-3-methylbutyl]phenol](/img/structure/B1291759.png)

![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)